S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate
Description
S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate is a thioester derivative characterized by a sulfamoylphenyl substituent. The sulfamoyl group (-SO₂NH₂) is a hallmark of sulfonamide drugs, which are known for antimicrobial, diuretic, and enzyme-inhibitory properties. The compound’s structure combines a thioacetate moiety with a urea-like linkage (2-oxoethyl amino group), which may enhance stability and bioactivity compared to simpler thioesters.
Properties
Molecular Formula |
C10H12N2O4S2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
S-[2-oxo-2-(4-sulfamoylanilino)ethyl] ethanethioate |
InChI |
InChI=1S/C10H12N2O4S2/c1-7(13)17-6-10(14)12-8-2-4-9(5-3-8)18(11,15)16/h2-5H,6H2,1H3,(H,12,14)(H2,11,15,16) |
InChI Key |
RDANQUUASNZTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of disease-related processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate and analogous compounds from the evidence:
Note: Molecular formula and weight for the target compound are estimated based on structural analogs.
Structural and Functional Analysis
Electron Effects and Reactivity: The target compound’s sulfamoyl group is strongly electron-withdrawing, which may increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitution or enzyme-binding interactions. The phosphonothioate derivatives (e.g., CAS 218964-59-1) exhibit phosphorus-centered reactivity, enabling irreversible enzyme inhibition (e.g., acetylcholinesterase), unlike the target’s sulfur-based mechanism.
Lipophilicity and Solubility :
- The cyclohexyl derivatives (e.g., CAS 57129-12-1) are highly lipophilic due to their alicyclic substituents, favoring membrane permeability but limiting aqueous solubility. The target’s sulfamoyl group likely improves water solubility, aligning with sulfonamide drugs like sulfamethoxazole.
Biological Activity :
- The target compound’s sulfamoyl group is analogous to sulfa drugs, suggesting antibacterial or diuretic activity via folate pathway or carbonic anhydrase inhibition.
- The chloro-hydroxy-methylphenyl analog may exhibit broader-spectrum bioactivity, as chlorine substituents often enhance antimicrobial potency.
Commercial and Research Implications
- Pharmaceutical Potential: The target compound’s sulfamoyl group positions it for exploration in sulfonamide-based therapies, whereas cyclohexyl derivatives may find niche roles in hydrophobic drug delivery .
- Toxicity Profiles: Phosphonothioates carry significant neurotoxic risks, while sulfamoyl derivatives are generally better tolerated, provided allergenic sulfonamide hypersensitivity is mitigated.
Biological Activity
S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- CAS Number : 5433-36-3
- Molecular Formula : C9H11N3O4S
- Molecular Weight : 289.3313 g/mol
- Density : 1.583 g/cm³
- Refractive Index : 1.674
This compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of biochemical pathways. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby exerting antibacterial effects. Additionally, the compound may interact with various targets involved in inflammatory pathways.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by targeting folate synthesis pathways. |
| Anti-inflammatory | Modulates inflammatory responses through inhibition of pro-inflammatory cytokines. |
| Enzyme Inhibition | Potentially inhibits enzymes involved in cellular signaling and metabolism. |
Case Studies and Research Findings
-
Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. This compound showed significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains . -
Anti-inflammatory Effects
In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines stimulated with lipopolysaccharides (LPS). The reduction was statistically significant compared to untreated controls, suggesting a mechanism for its anti-inflammatory properties . -
Enzyme Inhibition Studies
The compound was also tested for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes including respiration and acid-base balance. Results indicated a competitive inhibition pattern with an IC50 value of 12 µM, highlighting its potential role in managing conditions related to carbonic anhydrase dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
